molecular formula C13H11ClFNO3 B3041521 Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate CAS No. 311346-71-1

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate

Cat. No.: B3041521
CAS No.: 311346-71-1
M. Wt: 283.68 g/mol
InChI Key: LHJROYKZZLBEJA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate (CAS: 311346-71-1) is a quinoline derivative characterized by a trifunctional substitution pattern: a chlorine atom at position 4, a fluorine atom at position 7, and a methoxy group at position 5. The ethyl ester at position 3 enhances its utility as a synthetic intermediate, particularly in the development of fluoroquinolone antibiotics . Its structural features influence both physicochemical properties (e.g., solubility, melting point) and biological activity, making it a critical scaffold in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3/c1-3-19-13(17)8-6-16-10-5-9(15)11(18-2)4-7(10)12(8)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJROYKZZLBEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Ethyl 4-Chloro-7-Fluoro-6-Methoxyquinoline-3-Carboxylate

Gould-Jacobs Cyclization Followed by Halogenation

The most well-documented synthesis begins with 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate (Scheme 1).

Step 1: Condensation
A mixture of 3-fluoro-4-methoxyaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene is heated at 100–110°C for 4.5 hours. This forms an intermediate enamine, which undergoes cyclization upon cooling.

Step 2: Cyclization
The crude product is dissolved in a 3:1 mixture of diphenyl ether and biphenyl (18 mL) and refluxed. This Gould-Jacobs reaction generates the quinoline core, yielding ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Step 3: Halogenation
Phosphorus oxychloride (POCl₃) is used to chlorinate the 4-oxo group. A reaction mixture containing the cyclized product (2.0 g) and POCl₃ (5 mL) is heated at 105°C for 45 minutes, producing This compound in 85% yield after purification.

Table 1: Key Reaction Conditions and Yields
Step Reagents Temperature Time Yield
1 Toluene 100–110°C 4.5 h 92%
2 Diphenyl ether/biphenyl Reflux 2 h 78%
3 POCl₃ 105°C 45 min 85%

Alternative Pathway via Intermediate Displacement

A secondary route involves displacing a 7-fluoro group with nucleophiles. For example, treating 7-fluoro-4-chloro-6-methoxyquinoline-3-carbonitrile with sodium methoxide in methanol introduces the methoxy group. However, this method is less favored due to competing side reactions and lower yields (~65%).

Mechanistic Insights

Gould-Jacobs Cyclization Mechanism

The reaction proceeds via:

  • Enamine Formation : The amine attacks the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate, forming a Schiff base.
  • Cyclization : Intramolecular attack by the carbonyl oxygen on the adjacent carbon, followed by aromatization, yields the 1,4-dihydroquinoline intermediate.
  • Oxidation : Aromatization is completed under reflux conditions, yielding the fully conjugated quinoline system.

Chlorination with POCl₃

Phosphorus oxychloride acts as both a chlorinating agent and a Lewis acid. The 4-oxo group is converted to a chloro substituent via intermediate phosphorylated species, which hydrolyze upon workup.

Process Optimization and Challenges

Solvent Selection

  • Toluene is optimal for the condensation step due to its high boiling point and inertness.
  • Diphenyl ether/biphenyl mixtures prevent decomposition during cyclization by providing a high-temperature solvent matrix.

Purification Techniques

  • Flash column chromatography (gradient elution with ethyl acetate/hexane) removes by-products such as unreacted aniline and dimeric species.
  • Recrystallization from ethyl acetate/hexane yields high-purity product (mp 165–166°C).

Side Reactions

  • Over-chlorination at the 7-position can occur if POCl₃ is used in excess. Strict stoichiometric control (1:1 molar ratio) mitigates this.
  • Partial hydrolysis of the ester group is observed under prolonged reflux, necessitating controlled reaction times.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (t, 3H, CH₂CH₃), 3.95 (s, 3H, OCH₃), 4.45 (q, 2H, CH₂CH₃), 7.25 (d, 1H, H-5), 8.55 (s, 1H, H-2).
  • LC-MS : [M+H]⁺ at m/z 328.1, confirming molecular weight.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
  • Melting Point : 165–166°C, consistent with literature.

Pharmaceutical Applications

This compound serves as a key intermediate in synthesizing protein tyrosine kinase inhibitors , notably in oncology therapeutics. Derivatives with modified 4-chloro and 7-fluoro groups exhibit enhanced binding to ATP pockets in kinases.

Chemical Reactions Analysis

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and strong acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with key analogs:

Positional Isomers

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (CAS: 77779-49-8)
  • This compound is a precursor for antibiotics but may exhibit lower metabolic stability due to fewer electron-withdrawing groups .
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS: 56824-90-9)
  • Substituents : 4-Cl, 8-F.
  • Key Differences : Fluorine at position 8 instead of 7 alters the electron distribution, affecting binding affinity to bacterial DNA gyrase. This positional change may reduce antibacterial potency compared to the target compound .

Functional Group Variations

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate (CAS: 318685-01-7)
  • Substituents : 4-Cl, 6-F, 7-F.
  • Key Differences : The dual fluorine atoms at positions 6 and 7 enhance electronegativity, improving interactions with bacterial enzymes. However, the lack of a methoxy group may reduce solubility in polar solvents .
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4)
  • Substituents : 7-Cl, 6-F, 4-OH.
  • Key Differences : The hydroxyl group at position 4 increases hydrogen-bonding capacity, which can enhance target binding but also susceptibility to oxidative degradation. This compound is a direct intermediate in prulifloxacin synthesis .
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS: 334971-28-7)
  • Substituents : 4-Cl, 6-F, 8-OCH₃.
  • This analog is explored for its unique antibacterial spectrum .

Impact of Substituents on Reactivity

  • Methoxy vs. Hydroxy Groups : The methoxy group in the target compound improves stability compared to hydroxyl-containing analogs (e.g., CAS 70458-93-4), which are prone to oxidation .
  • Fluorine Positioning : Fluorine at position 7 (target) vs. 8 (CAS 56824-90-9) enhances DNA gyrase inhibition due to optimal spatial alignment with the enzyme’s active site .

Crystallographic and Intermolecular Interactions

  • Molecular Packing : The target compound’s methoxy group participates in C–H···O interactions, influencing crystal lattice stability. In contrast, bromo-substituted analogs (e.g., CAS 1956331-75-1) exhibit stronger halogen bonding, leading to higher melting points .

Comparative Data Table

Compound Name (CAS) Substituents Molecular Formula Key Properties/Applications Reference
Target (311346-71-1) 4-Cl, 7-F, 6-OCH₃ C₁₃H₁₁ClFNO₃ Antibacterial intermediate; high stability
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (77779-49-8) 4-Cl, 6-F C₁₂H₉ClFNO₂ Prone to nucleophilic substitution
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (56824-90-9) 4-Cl, 8-F C₁₂H₉ClFNO₂ Moderate antibacterial activity
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (70458-93-4) 7-Cl, 6-F, 4-OH C₁₂H₉ClFNO₃ Prulifloxacin precursor; oxidatively labile
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (334971-28-7) 4-Cl, 6-F, 8-OCH₃ C₁₃H₁₁ClFNO₃ Unique solubility profile; under study

Biological Activity

Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H10ClFNO3
Molecular Weight: 269.66 g/mol

The compound features a quinoline core with a chlorine atom at the 4-position, a fluorine atom at the 7-position, and a methoxy group at the 6-position. These structural components contribute to its unique biological activities.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial properties . Research indicates that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

A study assessed the minimum inhibitory concentration (MIC) values of this compound against several bacterial strains. The results are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Salmonella typhimurium32
Pseudomonas aeruginosa64
Enterococcus faecalis16

These findings suggest that the compound possesses substantial antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis, which are known for their clinical relevance due to resistance issues.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies indicate that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms.

The anticancer activity is believed to be mediated by the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. Notably, quinolines can interact with DNA gyrase and topoisomerase IV, leading to DNA damage and subsequent cell death. This interaction is crucial for understanding how this compound may disrupt cancer cell growth.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive study published in Microbial Drug Resistance evaluated the efficacy of various quinoline derivatives against resistant strains of bacteria. This compound was among the compounds tested, demonstrating significant activity against MRSA strains .
  • Anticancer Research : In a study published in Cancer Chemotherapy and Pharmacology, researchers investigated the effects of several quinolone derivatives on human cancer cell lines. The results indicated that this compound effectively inhibited cell proliferation in breast cancer cells by inducing apoptosis .

Q & A

Q. What are the key synthetic strategies for Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate, and how do reaction conditions influence regioselectivity?

The synthesis typically involves multi-step protocols starting from substituted anilines. For example, the Gould-Jacobs reaction under microwave-assisted conditions using aluminum catalysts can cyclize intermediates into the quinoline backbone . Ethylation steps are sensitive to solvents and additives (e.g., Bu4NI in DMSO), which affect the ratio of N-alkylated vs. O-alkylated products. For instance, heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO yields competing N-ethylated and decarboxylated byproducts, highlighting the need for precise temperature and solvent control .

Q. How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

  • 1H NMR : Key signals include the methoxy group (~δ 3.9–4.1 ppm) and aromatic protons influenced by electron-withdrawing substituents (Cl, F).
  • X-ray crystallography : Critical for confirming substituent positions and intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds). For related compounds, SHELX programs are used for refinement, with SHELXL97 enabling high-resolution structural analysis .
  • MS and IR : Confirm molecular weight (269.66 g/mol) and functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity in fluoroquinolone derivatives?

Positional isomerism significantly affects antimicrobial efficacy. For example:

  • C7 Fluoro : Enhances DNA gyrase/topoisomerase IV inhibition.
  • C8 Nitro : Introduces steric hindrance but may reduce solubility.
  • C6 Methoxy : Modulates pharmacokinetics by altering lipophilicity.
    In a study, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate showed altered packing due to C–H⋯O interactions, which could influence bioavailability . Comparative assays on analogs with methoxy vs. hydroxy groups at C6 revealed differences in MIC values against S. aureus and E. coli .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structure elucidation?

Contradictions may arise from dynamic processes (e.g., tautomerism) or disordered crystal packing. Strategies include:

  • Temperature-dependent NMR : Identifies tautomeric equilibria (e.g., keto-enol forms).
  • High-resolution X-ray data : Using SHELXTL for refinement, especially for twinned crystals or high-symmetry space groups .
  • DFT calculations : Validate experimental NMR shifts against theoretical models for ambiguous substituent positions .

Q. What methodologies optimize the synthesis of novel triazolo-methyl derivatives from this compound?

A two-step protocol is commonly employed:

N-Propargylation : React the quinoline core with propargyl bromide to introduce an alkyne group.

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides under Sharpless conditions yields triazole-substituted derivatives .
Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane), with yields >70% reported for antimicrobial candidates .

Methodological Recommendations

  • Synthesis Optimization : Use DMSO with Bu4NI to favor N-ethylation over O-ethylation .
  • Crystallography : Employ SHELXL97 for high-resolution refinement, particularly for twinned data .
  • Biological Screening : Prioritize derivatives with C7-F and C6-OMe for enhanced gyrase inhibition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate

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